Methyl 5-cyano-2-hydroxy-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-methylphenyl)-3,4-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-cyano-2-hydroxy-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-methylphenyl)-3,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C24H23N3O5S and its molecular weight is 465.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical Behavior
The electrochemical behavior of related dihydropyridine compounds has been studied in protic mediums, revealing that reductions and oxidations lead to various derivatives with potential applications in chemical synthesis and material science. For example, the reduction of certain dihydropyridines in acidic mediums can lead to cyclic hydroxamic acids, suggesting a method for synthesizing novel compounds with potential biological activities (David et al., 1995).
Structural and Theoretical Studies
Methoxy-substituted dihydropyridines have undergone extensive experimental and theoretical examination to understand their structural properties and reactivity. These studies offer insights into the design of dyes and other functional materials with specific optical properties (Mirković et al., 2014).
Lipase-Catalyzed Kinetic Resolution
Lipase-catalyzed kinetic resolution of dihydropyridine derivatives highlights the potential of these compounds in asymmetric synthesis, providing a pathway to obtain enantiomerically enriched materials. Such processes are crucial in the pharmaceutical industry for the production of enantiopure drugs (Andzans et al., 2013).
Cyclization and Synthesis Techniques
Research has demonstrated various cyclization reactions and synthetic techniques to obtain dihydropyridine derivatives. These methods are foundational for synthesizing a wide array of compounds used in drug development and other applications (Ukrainets et al., 2014).
Anticancer Activity
Studies on dihydropyridine derivatives, including their synthesis and evaluation for anticancer activity, provide a basis for the development of new therapeutic agents. These compounds' ability to inhibit cancer cell growth highlights their potential in designing new drugs for cancer treatment (Hassan et al., 2014).
Properties
IUPAC Name |
methyl 5-cyano-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-14-4-6-15(7-5-14)20-18(12-25)23(27-22(29)21(20)24(30)32-3)33-13-19(28)26-16-8-10-17(31-2)11-9-16/h4-11,20-21H,13H2,1-3H3,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAFJXVDIILFRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.